molecular formula C3H3N3O3 B13033774 3-Amino-1,2,4-oxadiazole-5-carboxylicacid

3-Amino-1,2,4-oxadiazole-5-carboxylicacid

Cat. No.: B13033774
M. Wt: 129.07 g/mol
InChI Key: OGMCXGNEOVVIRQ-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acid chlorides in a basic medium, leading to the formation of the oxadiazole ring . Another approach involves the cyclization of nitrile oxides with nitriles, which are generated in situ from chloroximes .

Industrial Production Methods

Industrial production methods for 3-Amino-1,2,4-oxadiazole-5-carboxylic acid are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C3H3N3O3

Molecular Weight

129.07 g/mol

IUPAC Name

3-amino-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C3H3N3O3/c4-3-5-1(2(7)8)9-6-3/h(H2,4,6)(H,7,8)

InChI Key

OGMCXGNEOVVIRQ-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NO1)N)C(=O)O

Origin of Product

United States

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